molecular formula C18H19ClN4O3 B2466851 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1008389-92-1

2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2466851
CAS No.: 1008389-92-1
M. Wt: 374.83
InChI Key: FFFNBMIHHZUHKH-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound featuring an imidazolidinone core, chlorophenyl, and cyanocyclopentyl groups. This structure gives it unique properties suitable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial-scale production might include optimizing reaction conditions to achieve higher yields, utilizing catalysis to accelerate the reactions, and ensuring the purity of the product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: The oxidation state of nitrogen in the imidazolidinone ring can be manipulated under specific conditions.

  • Reduction: Reduction can occur on the nitrile group leading to the formation of amine derivatives.

  • Substitution: Substitution reactions primarily occur on the aromatic ring, especially at the chlorophenyl group.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or peracids under mild conditions.

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution Reagents: Halogens or strong acids/bases depending on the desired substitution pattern.

Major Products

The major products formed through these reactions vary, ranging from amines and alcohols to more complex derivatives depending on the reagents and conditions used.

Scientific Research Applications

This compound is utilized across various fields:

  • Chemistry: As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: In studies related to protein interactions and enzyme inhibition.

  • Industry: In the creation of specialized materials and in the pharmaceutical industry for drug synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific proteins or enzymes, inhibiting their function or altering their activity through mechanisms like competitive inhibition or covalent modification. The pathways involved often include those related to cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally related to 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide include:

  • 4-chlorophenyl-imidazolidinone derivatives: Share the chlorophenyl-imidazolidinone core but differ in side chains.

  • Nitrile-containing cyclic compounds: Similar in the presence of nitrile groups within cyclic structures.

Highlighting Uniqueness

What makes this compound unique is its combination of functional groups which confer both chemical stability and biological activity. This duality allows it to serve as a versatile scaffold in medicinal chemistry and synthetic organic chemistry.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-17(12-4-6-13(19)7-5-12)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-2-3-9-18/h4-7H,2-3,8-10H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFNBMIHHZUHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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